

An In-depth Technical Guide to 3-Fluoro-4-methylphenylboronic Acid

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Compound of Interest

Compound Name: 3-Fluoro-4-methylphenylboronic acid

Cat. No.: B062159

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylphenylboronic acid, with the CAS number 179897-94-0, is a versatile synthetic building block that has garnered significant attention in the fields of organic chemistry and drug discovery. Its unique structural features, namely the fluorine atom and the methyl group on the phenyl ring, impart valuable properties that make it a crucial reagent in the synthesis of complex organic molecules. This technical guide provides a comprehensive review of the synthesis, properties, and applications of **3-Fluoro-4-methylphenylboronic acid**, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions and its role as a modulator of biological pathways.

Physicochemical Properties

3-Fluoro-4-methylphenylboronic acid is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₈ BFO ₂	[1] [2]
Molecular Weight	153.95 g/mol	[1] [2]
Melting Point	232-237 °C	[1]
Appearance	White to off-white crystalline powder	[3]
CAS Number	179897-94-0	[2]

Synthesis

A common synthetic route to arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate. While a specific detailed protocol for **3-Fluoro-4-methylphenylboronic acid** is not readily available in the public domain, a general and adaptable procedure can be derived from the synthesis of a closely related compound, 3,5-difluoro-4-methylphenylboronic acid.[\[4\]](#) The synthesis typically starts from the corresponding brominated precursor, 4-bromo-2-fluorotoluene.

General Experimental Protocol for Synthesis

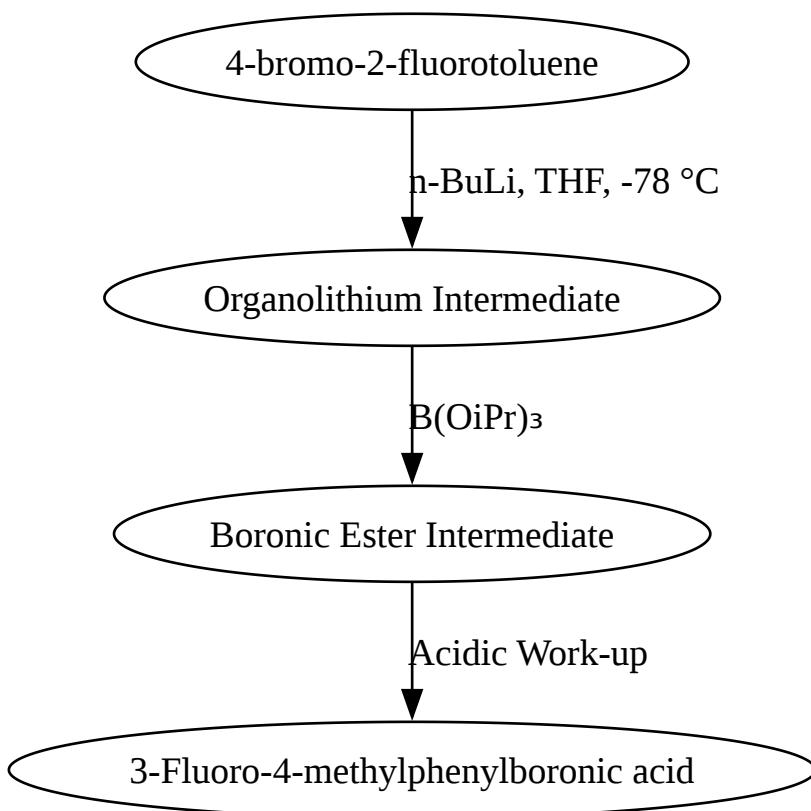
Starting Material: 4-bromo-2-fluorotoluene

Reaction Scheme:

Step-by-Step Procedure (Adapted from a similar synthesis[\[4\]](#)):

- Lithiation: To a solution of 4-bromo-2-fluorotoluene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours.
- Borylation: Triisopropyl borate (B(OiPr)₃, 1.2 equivalents) is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.

- Hydrolysis and Work-up: The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) until the pH is acidic. The mixture is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford **3-Fluoro-4-methylphenylboronic acid** as a crystalline solid.



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Spectroscopic Data

Detailed spectroscopic data is essential for the characterization of **3-Fluoro-4-methylphenylboronic acid**. While a complete, published dataset is not readily available, typical chemical shifts for similar structures can be estimated.

¹H and ¹³C NMR Data (Predicted)

Assignment	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
-CH ₃	~2.3	~15
Aromatic C-H	7.0 - 7.8	115 - 140
C-B	-	~130 (broad)
C-F	-	~160 (d, $J \approx 245$ Hz)
C-CH ₃	-	~140

Note: The carbon attached to boron often shows a broad signal or is not observed in ^{13}C NMR spectra. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of **3-Fluoro-4-methylphenylboronic acid** is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.^[5] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.

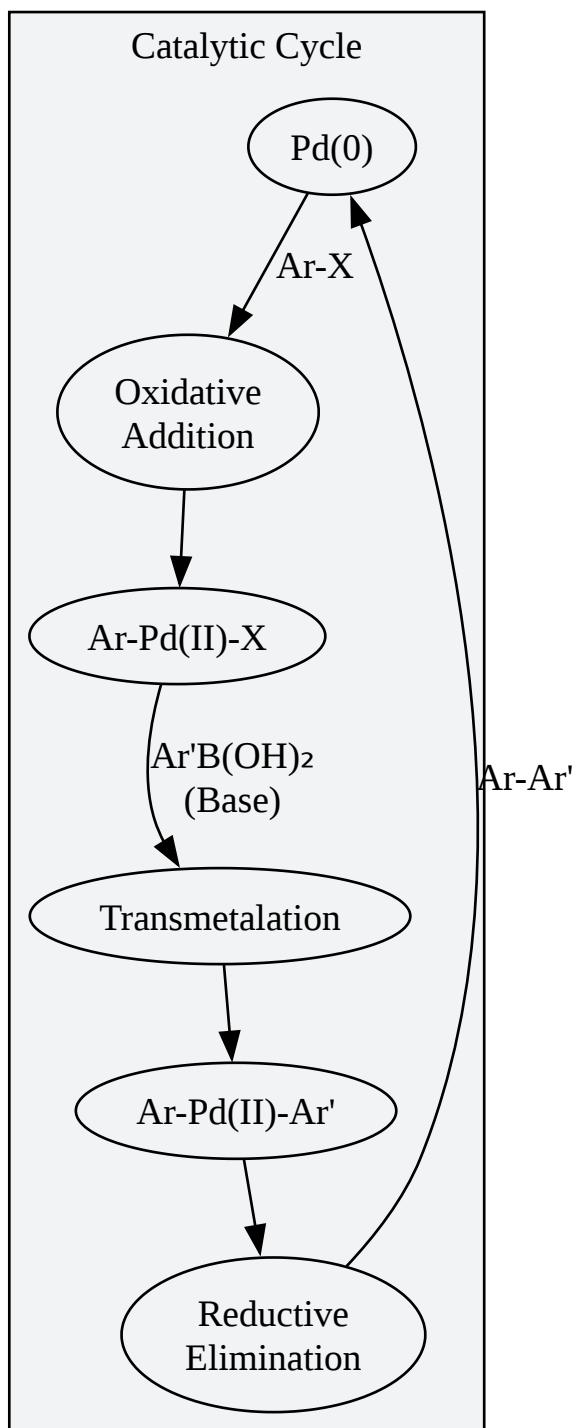
General Experimental Protocol for Suzuki-Miyaura Coupling

Reactants:

- Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
- **3-Fluoro-4-methylphenylboronic acid** (1.2 - 1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (0.01 - 0.05 equivalents)
- Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equivalents)
- Solvent (e.g., toluene, dioxane, DMF, or a mixture with water)

Step-by-Step Procedure:

- Reaction Setup: To a reaction vessel are added the aryl halide, **3-Fluoro-4-methylphenylboronic acid**, the palladium catalyst, and the base.
- Solvent Addition and Degassing: The chosen solvent is added, and the mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
- Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.



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Examples of Suzuki-Miyaura Coupling Yields

While a comprehensive table for **3-Fluoro-4-methylphenylboronic acid** is not available, the following table presents representative yields for Suzuki-Miyaura reactions with similar

arylboronic acids to illustrate the efficiency of this transformation.

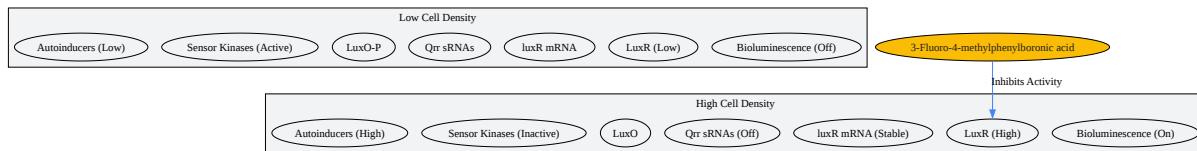
Aryl Halide	Arylboronic Acid	Catalyst/Base	Solvent	Yield (%)	Reference
4-Bromoiodobenzene	Phenylboronic acid	Pd/NiFe ₂ O ₄ / K ₂ CO ₃	DMF/H ₂ O	98	[6]
4-Iodoanisole	Phenylboronic acid	Pd-NHC-MIL-101(Cr) / K ₂ CO ₃	H ₂ O	95	[7]
4-Bromotoluene	Phenylboronic acid	PdCu@Ti ₃ C ₂ / K ₂ CO ₃	H ₂ O	92	[8]
1-Bromo-4-fluorobenzene	4-Fluorophenylboronic acid	G-COOH-Pd-10 / K ₂ CO ₃	Dioxane/H ₂ O	>95	[9]

Biological Activity: Inhibition of Bacterial Quorum Sensing

Recent studies have identified **3-Fluoro-4-methylphenylboronic acid** as an inhibitor of bacterial quorum sensing in *Vibrio harveyi*.[\[10\]](#)[\[11\]](#) Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This process is often involved in the regulation of virulence factors and biofilm formation, making it an attractive target for the development of novel antimicrobial agents.

The *Vibrio harveyi* Quorum Sensing Pathway

Vibrio harveyi utilizes a complex quorum sensing circuit that involves multiple autoinducers and sensor kinases. The signaling cascade ultimately converges on the master regulator, LuxR, which controls the expression of target genes, including those responsible for bioluminescence.



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Mechanism of Inhibition and Biological Data

Studies have shown that several boronic acid derivatives can inhibit quorum sensing in *Vibrio harveyi* with IC₅₀ values in the low to sub-micromolar range.[10][12] The exact mechanism by which **3-Fluoro-4-methylphenylboronic acid** inhibits this pathway is believed to involve interference with the function of the master transcriptional regulator, LuxR.[13] By disrupting the normal function of LuxR, the expression of quorum sensing-controlled genes is altered, leading to a reduction in virulence-related phenotypes.

Compound	Biological Activity	IC ₅₀ (μM)	Reference
Phenylboronic Acid Derivatives	Inhibition of <i>Vibrio harveyi</i> quorum sensing	Low to sub-micromolar	[10][12]

Note: Specific IC₅₀ values for **3-Fluoro-4-methylphenylboronic acid** are not explicitly detailed in the reviewed literature but are reported to be in this potent range.

Crystal Structure

A search of the Cambridge Structural Database (CSD) did not yield a publicly available crystal structure for **3-Fluoro-4-methylphenylboronic acid**. However, the crystal structures of many

other substituted phenylboronic acids have been determined.[14][15] Typically, arylboronic acids form hydrogen-bonded dimers in the solid state. The planarity of the molecule and the orientation of the boronic acid group relative to the phenyl ring are key structural features that influence its reactivity and intermolecular interactions.

Conclusion

3-Fluoro-4-methylphenylboronic acid is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures, while its emerging role as a quorum sensing inhibitor highlights its potential in the development of novel therapeutics. This technical guide has provided a summary of its synthesis, properties, and key applications, offering a valuable resource for researchers in both academic and industrial settings. Further research into its specific reaction yields, detailed spectroscopic and crystallographic characterization, and the precise mechanism of its biological activity will undoubtedly expand its applications and solidify its importance in chemical and pharmaceutical research.

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